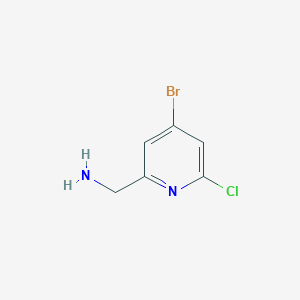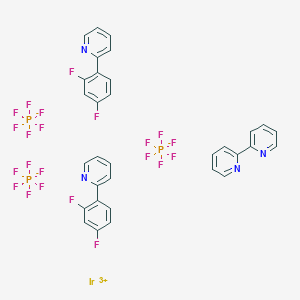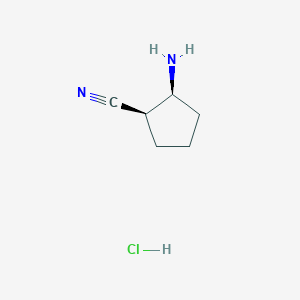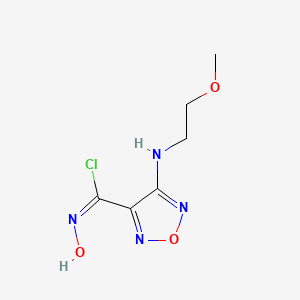
6-Bromo-2-(hydroxymethyl)-4-iodobenzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-(hydroxymethyl)-4-iodobenzimidazole is a heterocyclic organic compound that features both bromine and iodine substituents on a benzimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-(hydroxymethyl)-4-iodobenzimidazole typically involves multi-step organic reactions. One common method includes the bromination and iodination of a benzimidazole precursor. The hydroxymethyl group can be introduced via a hydroxymethylation reaction using formaldehyde and a suitable catalyst under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to maintain consistent reaction parameters and scalability.
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The bromine and iodine substituents can be reduced to form dehalogenated products.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
- Oxidation products include aldehydes and carboxylic acids.
- Reduction products include dehalogenated benzimidazole derivatives.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
6-Bromo-2-(hydroxymethyl)-4-iodobenzimidazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 6-Bromo-2-(hydroxymethyl)-4-iodobenzimidazole exerts its effects is largely dependent on its interaction with molecular targets. It can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The presence of bromine and iodine atoms can enhance its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
6-Bromo-2-(hydroxymethyl)pyridine: Shares the bromine and hydroxymethyl groups but differs in the core structure.
4-Iodo-2-(hydroxymethyl)benzimidazole: Similar structure but lacks the bromine substituent.
Uniqueness: 6-Bromo-2-(hydroxymethyl)-4-iodobenzimidazole is unique due to the simultaneous presence of both bromine and iodine atoms on the benzimidazole ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C8H6BrIN2O |
|---|---|
Molecular Weight |
352.95 g/mol |
IUPAC Name |
(6-bromo-4-iodo-1H-benzimidazol-2-yl)methanol |
InChI |
InChI=1S/C8H6BrIN2O/c9-4-1-5(10)8-6(2-4)11-7(3-13)12-8/h1-2,13H,3H2,(H,11,12) |
InChI Key |
YBHBZOBOOZOMAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=N2)CO)I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![trans-3-Oxabicyclo[3.1.0]hexane-6-methanol](/img/structure/B11926765.png)

![4-Chloro-7-((3aS,4R,6R,6aR)-2,2-dimethyl-6-vinyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11926771.png)






![2-[(1S,2S)-2-amino-1,2-diphenylethyl]-4-azanidylcarbonyl-6-chlorobenzenesulfinate;1-methyl-4-propan-2-ylbenzene;ruthenium(2+)](/img/structure/B11926799.png)

![(1R)-1-[(3aR,4R,6aR)-6-methoxy-2,2,6a-trimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]ethyl benzoate](/img/structure/B11926819.png)


